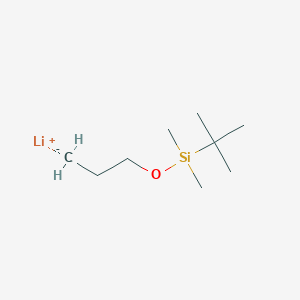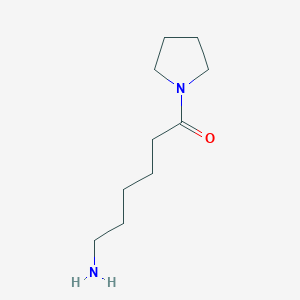![molecular formula C7H17O6P B3176058 2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid CAS No. 96962-42-4](/img/structure/B3176058.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid
Übersicht
Beschreibung
“2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid” is a chemical compound. The corresponding phosphoric acid after deprotection is used to modify barium titanate and related metal oxide surface leading to high permittivity values and a high dielectric strength material .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of C7H17O6P . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis
This compound has a pH of 1.8 (100 g/L in H2O), a boiling point of 140 °C/2 mbar, and a density of 1.157 g/cm3 .Wissenschaftliche Forschungsanwendungen
Nanocrystal Surface Functionalization and Solution Processed Memristors
2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid has been used in the synthesis of various phosphonic acids for the functionalization of CdSe and HfO2 nanocrystals. This process is significant for the development of memristors, a type of non-volatile memory, showing promise for application in flexible electronics due to their low operating voltage and high colloidal stability (De Roo et al., 2018).
Adhesive Polymer Synthesis
The compound is involved in the synthesis of hydrolytically stable phosphonic acid monomers, which are significant in the development of adhesive polymers. These monomers exhibit different behaviors during radical polymerization and show promising adhesive properties, contributing to advancements in material science and engineering (Moszner et al., 2001).
Chemical Loosening Agents for Agriculture
In agricultural applications, derivatives of this compound have been investigated as chemical loosening agents to aid in the mechanical harvest of olives. These compounds, when applied, result in fruit loosening, facilitating easier harvest with reduced labor efforts (Martin et al., 1981).
Corrosion Inhibition
This chemical also plays a role in the synthesis of compounds used for corrosion inhibition. The synthesized ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives have been tested for their efficiency in inhibiting the corrosion of mild steel in acidic environments. This application is crucial for extending the lifespan and safety of metallic structures in various industrial settings (Djenane et al., 2019).
Polymer Research
In polymer research, this compound derivatives are utilized in the synthesis of poly(phosphonate)s with adjustable hydrophilicity. These polymers, which include hydrolytically stable P–C bonds in their backbone, are of interest due to their water solubility, nontoxicity, and degradability under certain conditions, broadening the applications in biodegradable materials and medical fields (Bauer et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQTUJZUDXJUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

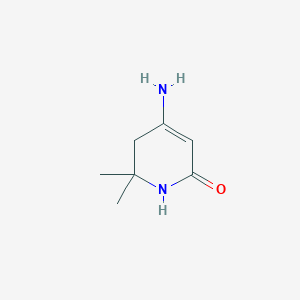
![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)
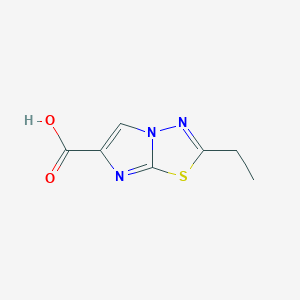
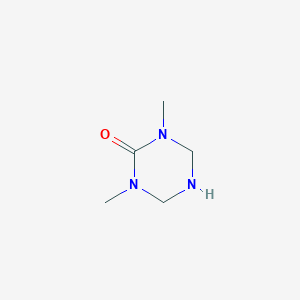

![2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B3176035.png)
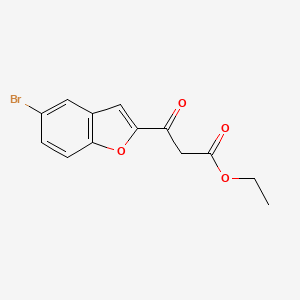

![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)

